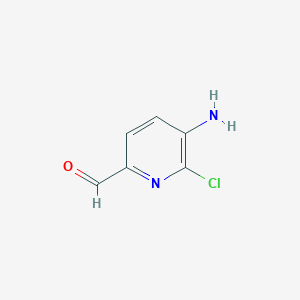

5-Amino-6-chloropyridine-2-carbaldehyde

Description

BenchChem offers high-quality 5-Amino-6-chloropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-chloropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCUWAWLZNPTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Amino-6-chloropyridine-2-carbaldehyde: A Versatile Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a privileged core in drug design. Among the vast landscape of pyridine derivatives, those bearing multiple, strategically placed functional groups offer exceptional versatility for constructing complex molecular architectures. 5-Amino-6-chloropyridine-2-carbaldehyde is one such molecule, a trifunctionalized intermediate poised for a significant role in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on practical, field-proven insights for the modern researcher.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and responsible use of any chemical intermediate.

| Property | Value | Reference |

| CAS Number | 1211591-39-7 | [2] |

| Molecular Formula | C₆H₅ClN₂O | [3] |

| Molecular Weight | 156.57 g/mol | |

| Appearance | Likely a solid | |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |

Safety and Handling:

5-Amino-6-chloropyridine-2-carbaldehyde should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Based on data for structurally related compounds, this intermediate may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 5-Amino-6-chloropyridine-2-carbaldehyde: A Proposed Pathway

Sources

- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 2. nextsds.com [nextsds.com]

- 3. PubChemLite - 5-amino-6-chloropyridine-2-carbaldehyde (C6H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 5-Amino-6-chloropyridine-2-carbaldehyde in Modern Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, the selection of highly functionalized, orthogonally reactive building blocks is paramount. 5-Amino-6-chloropyridine-2-carbaldehyde (CAS: 1211591-39-7) has emerged as a privileged scaffold in rational drug design[1]. Characterized by its trifunctional nature—a nucleophilic C5-amine, an electrophilic C6-chloride, and a highly reactive C2-carbaldehyde—this pyridine derivative allows for rapid diversification. This whitepaper details the mechanistic rationale, synthetic causality, and validated protocols for deploying this scaffold in the development of kinase inhibitors, allosteric modulators, and dual-action enzyme inhibitors.

Mechanistic Profiling and Orthogonal Reactivity

The true value of 5-amino-6-chloropyridine-2-carbaldehyde lies in the orthogonal reactivity of its three functional handles. A successful synthetic campaign requires exploiting the electronic disparities of these groups to avoid protecting-group chemistry, thereby maximizing atom economy and yield.

-

C2-Carbaldehyde (The Primary Electrophile): The aldehyde group is the most reactive site on the molecule. It readily undergoes reductive amination, Wittig olefination, or Knoevenagel condensation. Because aldehydes are prone to auto-oxidation and unwanted oligomerization, functionalizing this site is typically the first step in a synthetic sequence[2].

-

C6-Chloro Group (The SNAr / Cross-Coupling Handle): The chlorine atom is positioned ortho to the pyridine nitrogen. The electronegative nitrogen withdraws electron density from the C6 position, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and activating the carbon for Nucleophilic Aromatic Substitution (SNAr). Alternatively, it serves as an excellent oxidative addition partner for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

-

C5-Amino Group (The Attenuated Nucleophile): Unlike standard anilines, the C5-amine is electronically deactivated by both the electron-withdrawing pyridine ring and the adjacent C6-chlorine inductive effect. Consequently, it requires strong electrophiles (e.g., acid chlorides with DMAP) or transition-metal catalysis for functionalization. This attenuation is highly advantageous, as it prevents the C5-amine from interfering during the initial C2-carbaldehyde modifications[4].

Orthogonal functionalization pathways of the 5-amino-6-chloropyridine-2-carbaldehyde scaffold.

Key Applications in Medicinal Chemistry

Allosteric SHP2 Inhibitors

The 2-amino-3-chloropyridine motif (analogous to the C5-amino/C6-chloro pairing in our scaffold) has been validated as a crucial fragment for cellular potency in allosteric SHP2 inhibitors[5]. By utilizing the C2-carbaldehyde for reductive amination with aminopiperidines, chemists can rapidly synthesize libraries of compounds that occupy the allosteric pocket of SHP2, a nonreceptor tyrosine phosphatase critical in oncology[5]. The C6-chloro group can later be displaced or coupled to fine-tune pharmacokinetic properties.

Dual FAAH/COX-2 Inhibitors

Derivatives of amino-chloropyridines have shown profound efficacy as dual fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) inhibitors, acting as potent analgesics[4]. The C5-amino group serves as the ideal attachment point for NSAID derivatives (e.g., flurbiprofen) via amidation. The electron-deficient nature of the chloropyridine ring enhances binding affinity within the hydrophobic pocket of the FAAH enzyme[4].

Bicyclic Core Synthesis (Imidazopyridines and Azaquinoxalines)

The adjacent C5-amino and C6-chloro groups provide a perfect setup for cyclization. Treatment with alpha-haloketones or diamines under thermal or transition-metal-catalyzed conditions yields fused bicyclic systems like imidazo[4,5-b]pyridines or 5-azaquinoxalines[5]. These rigidified structures are highly sought after in kinase inhibitor design to lower entropic penalties upon target binding.

Quantitative Data & Reaction Profiling

The table below summarizes the optimal reaction conditions, expected yields, and chemoselectivity parameters when functionalizing this scaffold.

| Functional Target | Reaction Type | Reagents / Catalyst | Temp (°C) | Expected Yield | Chemoselectivity Rationale |

| C2-Carbaldehyde | Reductive Amination | Amine, NaBH(OAc)₃, DCE, AcOH (cat) | 20 - 25 | 75 - 90% | NaBH(OAc)₃ selectively reduces the iminium ion without reducing the aldehyde or affecting the C6-Cl. |

| C6-Chloro | SNAr Displacement | Sec-amine, DIPEA, NMP or DMF | 80 - 120 | 60 - 85% | Pyridine nitrogen activates C6. C5-amino is too deactivated to compete as a nucleophile. |

| C6-Chloro | Suzuki Coupling | Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 - 100 | 65 - 80% | Requires protection of the C2-aldehyde (or prior functionalization) to prevent catalyst poisoning. |

| C5-Amino | Amidation | Acid chloride, Pyridine, DMAP (cat), DCM | 0 - 25 | 70 - 95% | Deactivated amine requires highly electrophilic acylating agents; standard coupling (HATU) often fails. |

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following sequential functionalization protocol is provided. Causality note: We perform reductive amination before SNAr. If SNAr is attempted first, the harsh basic conditions and heat can lead to aldehyde degradation or unwanted aldol-type condensations.

Protocol 1: Reductive Amination of the C2-Carbaldehyde[6]

Objective: Convert the reactive aldehyde into a stable secondary/tertiary amine.

-

Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-amino-6-chloropyridine-2-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

-

Imine Formation: Add the desired primary or secondary amine (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours to ensure complete imine/iminium formation.

-

Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in three portions over 15 minutes.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂).

Protocol 2: SNAr Displacement of the C6-Chloro Group

Objective: Introduce a nucleophile at the C6 position of the previously aminated intermediate.

-

Preparation: Dissolve the product from Protocol 1 (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL).

-

Nucleophile Addition: Add the desired nucleophile (e.g., a cyclic secondary amine like morpholine) (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Thermal Activation: Heat the reaction mixture to 110 °C in a sealed tube or microwave reactor for 4–6 hours. Causality: The high temperature is required to overcome the activation energy barrier of the SNAr transition state, despite the activating effect of the pyridine nitrogen.

-

Workup: Cool to room temperature and dilute with EtOAc (20 mL). Wash extensively with water (5 x 10 mL) to remove NMP and excess amine. Dry the organic layer (Na₂SO₄), concentrate, and purify via preparative HPLC.

Sequential site-selective modification workflow for drug candidate synthesis.

Conclusion

5-Amino-6-chloropyridine-2-carbaldehyde is a highly versatile, atom-efficient scaffold that provides medicinal chemists with three distinct vectors for structural diversification. By respecting the electronic hierarchy of the molecule—addressing the reactive C2-aldehyde first, exploiting the C6-chloride for SNAr or cross-coupling, and utilizing the attenuated C5-amine for late-stage amidation or cyclization—researchers can rapidly access complex, drug-like chemical space with high fidelity and predictability.

References

-

NextSDS. 5-amino-6-chloropyridine-2-carbaldehyde — Chemical Substance Information. Available at: [Link]

-

ACS Medicinal Chemistry Letters. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Available at:[Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Available at:[Link]

-

Organic Letters (ACS Publications). Photoredox-Catalyzed Four-Component Reaction for the Synthesis of Complex Secondary Amines. Available at:[Link]

-

RSC Advances. Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones. Available at:[Link]

-

ResearchGate. Benzothiazepines: chemistry of a privileged scaffold. Available at:[Link]

Sources

Reactivity of the aldehyde group in 5-Amino-6-chloropyridine-2-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Amino-6-chloropyridine-2-carbaldehyde

Abstract

5-Amino-6-chloropyridine-2-carbaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its aldehyde group is finely modulated by the electronic interplay of the substituents on the pyridine ring: an electron-donating amino group, an electron-withdrawing chloro group, and the inherent electron-deficient nature of the pyridine nitrogen. This guide provides a comprehensive analysis of the aldehyde's reactivity, grounded in the principles of physical organic chemistry. We will explore the electronic landscape of the molecule, dissect key synthetic transformations such as reductive amination and condensation reactions, and provide detailed, field-proven protocols for its practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

The Electronic Landscape: A Tug-of-War of Effects

The chemical behavior of the aldehyde functional group in 5-Amino-6-chloropyridine-2-carbaldehyde is not dictated by the aldehyde in isolation. Rather, it is the net result of a nuanced "tug-of-war" between the various substituents on the pyridine ring. Understanding these influences is paramount to predicting and controlling its reactivity.

The core pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive effect (-I).[1] This generally makes substituents on the ring less reactive towards electrophiles and the ring itself susceptible to nucleophilic attack. However, the additional substituents dramatically alter this landscape:

-

Amino Group (-NH₂ at C5): The amino group is a potent activating group. While it has a modest electron-withdrawing inductive effect (-I), its primary influence is a strong electron-donating resonance effect (+M).[1] The nitrogen's lone pair delocalizes into the ring, increasing electron density, particularly at the positions ortho (C4, C6) and para (C2) to itself.

-

Chloro Group (-Cl at C6): The chloro substituent is deactivating. It exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity. This is partially counteracted by a weaker electron-donating resonance effect (+M) from its lone pairs.[2] In most cases, the inductive effect dominates, withdrawing electron density from the ring.[2]

-

Aldehyde Group (-CHO at C2): The aldehyde itself is a deactivating, electron-withdrawing group through both inductive (-I) and resonance (-M) effects.

The cumulative effect on the aldehyde at the C2 position is complex. The amino group at C5, being para to the aldehyde, strongly donates electron density through resonance, which would tend to decrease the electrophilicity of the aldehyde carbon. Conversely, the adjacent pyridine nitrogen and the chloro group at C6 withdraw electron density inductively, which would increase the aldehyde's electrophilicity. This intricate balance means the aldehyde is sufficiently reactive for a range of classical transformations but may require specific catalytic conditions to achieve optimal results.

Caption: Interplay of electronic effects on the target aldehyde group.

Key Synthetic Transformations of the Aldehyde Group

The modulated electrophilicity of the aldehyde carbon allows for several critical synthetic transformations. We will focus on two of the most widely applicable reaction classes: reductive amination and condensation reactions.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.[3][4] The process involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Causality Behind Experimental Choices:

-

Reaction Medium: The reaction is typically run in a protic solvent like methanol or ethanol, which facilitates imine formation. The inclusion of 4Å molecular sieves is a field-proven technique to drive the imine-forming equilibrium forward by sequestering the water byproduct.[5]

-

Reducing Agent: The choice of reducing agent is critical. A mild reductant is required to selectively reduce the C=N bond of the imine without over-reducing the aldehyde or affecting the pyridine ring and chloro-substituent. Sodium borohydride (NaBH₄) is an excellent, cost-effective choice.[3] For more sensitive substrates or to improve yields, pyridine-borane complex can be a superior alternative, offering high selectivity in a mild protocol.[5]

-

pH Control: Imine formation is generally acid-catalyzed, but the pyridine nitrogen and the amino group on the substrate are basic. A neutral to slightly acidic medium is often optimal. For this specific substrate, catalysis may not be necessary, as the reaction can proceed effectively by simply mixing the reactants.

This one-pot procedure is highly efficient for creating libraries of substituted aminomethyl-pyridines, which are valuable scaffolds in drug discovery.

Condensation Reactions

Condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, involve the reaction of the aldehyde with a nucleophile generated from a compound with an active methylene group or a ketone.[6] These reactions are fundamental for C-C bond formation.

Causality Behind Experimental Choices:

-

Catalyst: These reactions are typically base-catalyzed. The base (e.g., piperidine, triethylamine, or potassium carbonate) deprotonates the active methylene compound to generate the nucleophilic carbanion. The choice and strength of the base must be carefully considered to avoid unwanted side reactions, such as self-condensation or reactions involving the amino group on the pyridine ring.

-

Solvent and Temperature: The choice of solvent depends on the reactants' solubility and the required reaction temperature. Ethanol, toluene, or DMF are common choices. Heating is often necessary to drive the final dehydration step, which forms the stable α,β-unsaturated product.

-

Analogous Systems: Studies on related heterocyclic aldehydes, such as 4-aminopyrimidine-5-carbaldehydes, have shown successful condensation with acetophenones using catalysts like BF₃-Et₂O under solvent-free conditions.[7] This suggests that Lewis acid catalysis could also be a viable pathway for activating the aldehyde group of our target molecule. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in Claisen-Schmidt condensations further supports the feasibility of this transformation on similar electron-rich/electron-poor systems.[8]

Experimental Protocols & Data

The following protocols are presented as robust starting points for the synthetic manipulation of 5-Amino-6-chloropyridine-2-carbaldehyde.

General Protocol for Reductive Amination

This protocol is adapted from established mild reductive amination procedures.[3][5]

Workflow Diagram:

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Methodology:

-

To a round-bottom flask charged with 5-Amino-6-chloropyridine-2-carbaldehyde (1.0 eq) and powdered 4Å molecular sieves (approx. 1g per 5 mmol of aldehyde), add anhydrous methanol (0.2 M).

-

Add the desired primary or secondary amine (1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours, or until TLC analysis indicates complete conversion.

-

Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

-

Filter the mixture to remove the molecular sieves, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.

General Protocol for Knoevenagel Condensation

This protocol is a standard procedure for condensation with active methylene compounds.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 5-Amino-6-chloropyridine-2-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in toluene (0.3 M).

-

Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by TLC. Continue refluxing until the starting aldehyde is fully consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Summary of Expected Reactivity

| Reaction Type | Key Reagents | Catalyst | Typical Conditions | Expected Outcome |

| Reductive Amination | Primary/Secondary Amine, NaBH₄ | None / Mild Acid | Methanol, 0°C to RT | High yield formation of the corresponding secondary/tertiary amine. |

| Knoevenagel Condensation | CH₂(CN)₂, Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene, Reflux | Formation of a C=C double bond, yielding an α,β-unsaturated product. |

| Wittig Reaction | Phosphonium Ylide | Strong Base (e.g., n-BuLi) | THF, -78°C to RT | Conversion of the aldehyde to an alkene with controlled stereochemistry. |

| Oxidation | PCC, DMP | None | Dichloromethane, RT | Oxidation of the aldehyde to the corresponding carboxylic acid.[9] |

| Reduction | NaBH₄ | None | Methanol, 0°C | Reduction of the aldehyde to the primary alcohol. |

Conclusion

5-Amino-6-chloropyridine-2-carbaldehyde presents a fascinating case study in heterocyclic reactivity. The aldehyde group, while activated by the inductive effects of the ring nitrogen and chloro-substituent, is simultaneously deactivated by the powerful resonance donation from the para-amino group. This electronic balance renders the aldehyde a versatile handle for a multitude of synthetic transformations. Through the careful selection of reagents and reaction conditions, as detailed in this guide, researchers can effectively utilize this building block for the construction of complex molecular architectures. The protocols for reductive amination and condensation reactions provide reliable pathways for C-N and C-C bond formation, respectively, opening the door to novel derivatives for applications in drug discovery and materials science.

References

-

Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: Dalton Transactions, 2020. URL: [Link]

-

Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: PMC, 2020. URL: [Link]

-

Title: An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. Source: The Journal of Physical Chemistry A, 2016. URL: [Link]

-

Title: Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Source: IntechOpen, 2018. URL: [Link]

-

Title: 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines. Source: ARKIVOC, 2010. URL: [Link]

-

Title: 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Recent advances for the synthesis of imidazo[1,2-a]pyridines. Source: Chemical Communications, 2015. URL: [Link]

-

Title: Synthesis of aminopyrimidine carbaldehydes 14 and 15. Source: ResearchGate. URL: [Link]

-

Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI, 2022. URL: [Link]

-

Title: A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Source: Sciencemadness. URL: [Link]

-

Title: An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Source: Scribd. URL: [Link]

-

Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Source: PubMed, 1985. URL: [Link]

-

Title: An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Source: ResearchGate, 2011. URL: [Link]

-

Title: 5-amino-6-chloropyridine-2-carbaldehyde — Chemical Substance Information. Source: NextSDS. URL: [Link]

-

Title: Commonly used condensation agent reaction mechanism and by-products. Source: LinkedIn, 2023. URL: [Link]

-

Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Source: Green Chemistry Teaching and Learning Community (GCTLC). URL: [Link]

-

Title: Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Source: PMC, 2021. URL: [Link]

-

Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Source: Semantic Scholar, 2006. URL: [Link]

-

Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI, 2023. URL: [Link]

-

Title: Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Source: ResearchGate, 2011. URL: [Link]

-

Title: 5.3: Condensation Reactions. Source: Chemistry LibreTexts, 2025. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gctlc.org [gctlc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 5-amino-6-chloropyridine-2-carboxylic acid | 1256819-07-4 [sigmaaldrich.com]

Application Note: Synthesis of Functionalized Imidazo[4,5-b]pyridine-5-carbaldehydes from 5-Amino-6-chloropyridine-2-carbaldehyde

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore embedded in numerous therapeutics, ranging from Aurora kinase inhibitors to the proton pump inhibitor Tenatoprazole [1]. Constructing this bicyclic system with high regioselectivity and functional group tolerance remains a critical challenge in drug development.

This application note details a robust, four-step synthetic workflow utilizing 5-Amino-6-chloropyridine-2-carbaldehyde as a bifunctional building block. By leveraging orthogonal reactivity—specifically the C2-aldehyde and the ortho-chloroamine moiety—this protocol enables the rapid construction of the imidazo[4,5-b]pyridine core while preserving a versatile C5-carbaldehyde handle for late-stage functionalization.

Mechanistic Rationale & Strategic Design

The design of this synthetic route is governed by the inherent electronic properties of the starting material, necessitating precise chemoselective controls:

-

Causality of Acetal Protection: The C2-aldehyde is highly electrophilic. If left unprotected during the subsequent amination step, the primary amine reagent would preferentially condense with the aldehyde to form a Schiff base (imine), leading to complex polymeric mixtures. Transient protection as a dimethyl acetal ensures strict chemoselectivity.

-

Causality of Palladium-Catalyzed Amination: Classical nucleophilic aromatic substitution (SNAr) is highly efficient for 2-chloro-3-nitropyridines. However, in our substrate, the electron-donating C5-amino group significantly deactivates the pyridine ring towards nucleophilic attack at the adjacent C6-chloride. To overcome this high activation barrier, a must be employed[2].

-

Cyclization Strategy: The resulting 5,6-diaminopyridine acetal undergoes cyclization via condensation with an orthoester. This method is preferred over aldehyde-mediated oxidative cyclization as it avoids the use of harsh oxidants that could prematurely cleave the acetal or cause off-target degradation[3].

Reaction Optimization & Quantitative Data

The critical bottleneck in this workflow is the C-N bond formation (Step 2). Table 1 summarizes the optimization data for the Buchwald-Hartwig amination of the protected intermediate with a model primary amine (benzylamine). The use of bulky, electron-rich phosphine ligands (tBuXPhos) and a mild base (K₃PO₄) in tert-butanol proved essential for suppressing β-hydride elimination and maximizing yield, aligning with established methodologies for 2-chloro-3-aminopyridines [4].

Table 1: Optimization of the Buchwald-Hartwig Amination (Step 2)

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(OAc)₂ (5 mol%) | BINAP | Cs₂CO₃ | Toluene | 100 | 35 |

| 2 | Pd₂(dba)₃ (2 mol%) | XantPhos | Cs₂CO₃ | Toluene | 100 | 52 |

| 3 | Pd₂(dba)₃ (2 mol%) | tBuXPhos | tBuONa | t-BuOH | 110 | 88 |

| 4 | Pd₂(dba)₃ (2 mol%) | tBuXPhos | K₃PO₄ | t-BuOH | 110 | 91 |

Workflow Visualization

Figure 1: Four-step synthetic workflow for imidazo[4,5-b]pyridine-5-carbaldehydes.

Step-by-Step Experimental Protocols

Protocol 1: Acetal Protection of the C2-Aldehyde

Objective: Mask the highly reactive aldehyde to prevent unwanted imine formation in Step 2.

-

Charge a round-bottom flask with 5-Amino-6-chloropyridine-2-carbaldehyde (1.0 equiv) and anhydrous methanol (0.2 M).

-

Add trimethyl orthoformate (3.0 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

-

Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4 hours under a nitrogen atmosphere.

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (to neutralize the acid and prevent acetal reversion), and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

In-Process Control & Self-Validation: Analyze the crude mixture via ¹H NMR. The successful conversion is validated by the complete disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the emergence of a new methine singlet (~5.3 ppm) corresponding to the acetal CH proton, alongside two methoxy singlets (~3.3 ppm).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Install the secondary amine at the deactivated C6 position.

-

In an oven-dried Schlenk tube, combine the protected intermediate from Step 1 (1.0 equiv), the desired primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous tert-butanol (0.2 M) via syringe. Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

-

Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

-

In-Process Control & Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ is fully replaced by the product mass (reflecting the loss of Cl and addition of the amine). TLC will reveal a new, more polar, strongly UV-active spot.

Protocol 3: Orthoester Cyclization

Objective: Construct the imidazole ring to finalize the imidazo[4,5-b]pyridine core.

-

Dissolve the 5,6-diaminopyridine acetal intermediate (1.0 equiv) in triethyl orthoformate (acts as both reactant and solvent, 0.1 M).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).

-

Heat the mixture to 100 °C for 6 hours. The ethanol byproduct will distill off, driving the equilibrium toward the cyclized product.

-

Workup: Concentrate the mixture under reduced pressure to remove excess orthoester. Partition the residue between CH₂Cl₂ and saturated aqueous NaHCO₃. Extract, dry, and concentrate the organic layer.

-

In-Process Control & Self-Validation: Successful cyclization is confirmed by FT-IR spectroscopy through the disappearance of the primary and secondary amine N-H stretching bands (3300–3400 cm⁻¹). In ¹H NMR, the diagnostic imidazole C2-H proton will appear as a sharp, highly deshielded singlet (~8.2–8.5 ppm).

Protocol 4: Acidic Deprotection

Objective: Unmask the C5-aldehyde for downstream drug discovery applications.

-

Dissolve the imidazo[4,5-b]pyridine acetal in a 1:1 mixture of THF and 2M aqueous HCl (0.1 M overall concentration).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Workup: Carefully neutralize the mixture by slow addition of solid NaHCO₃ until pH ~7.5 is reached. Extract the product with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final imidazo[4,5-b]pyridine-5-carbaldehyde.

-

In-Process Control & Self-Validation: The deprotection is validated by the reappearance of the aldehyde peak (~10.0 ppm) in the ¹H NMR spectrum and the complete disappearance of the acetal methoxy signals.

References

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters (ACS Publications). Available at:[Link]

-

Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C–N bond forming reactions with enolizable heterocycles. Tetrahedron Letters. Available at:[Link]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C–N bond forming reactions with enolizable heterocycles [agris.fao.org]

Application Note: 5-Amino-6-chloropyridine-2-carbaldehyde as a Privileged Scaffold in Anticancer Agent Synthesis

Executive Summary

In contemporary oncology drug discovery, the rational design of multi-target agents and highly selective kinase inhibitors relies heavily on versatile chemical building blocks. 5-Amino-6-chloropyridine-2-carbaldehyde (CAS: 1211591-39-7) emerges as a "privileged scaffold" due to its orthogonal reactivity profile[1]. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this intermediate in two divergent synthetic pathways: the generation of multi-target thiosemicarbazone metal chelators and the construction of imidazo[4,5-b]pyridine kinase inhibitors .

Mechanistic Rationale & Scaffold Analysis

The strategic value of 5-amino-6-chloropyridine-2-carbaldehyde lies in the precise electronic interplay of its three functional groups, allowing for sequential, regioselective modifications without the need for complex protecting group strategies:

-

C2-Carbaldehyde (The Electrophile): The aldehyde group is highly activated by the electron-withdrawing pyridine ring, making it an ideal electrophilic center for Schiff base formation or reductive amination. It is the primary anchor for synthesizing thiosemicarbazones ()[2].

-

C6-Chloro (The SNAr Target): The C6-chloro position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). Mechanistically, the intermediate Meisenheimer complex is profoundly stabilized by two synergistic factors: the electronegative N1 nitrogen (ortho to C6) which accommodates the negative charge, and the strongly electron-withdrawing C2-carbaldehyde group (para to C6) which provides extended resonance stabilization. This allows for facile displacement of the chloride by primary amines.

-

C5-Amino (The Cyclization Handle): While mildly electron-donating, the C5-amino group serves as a crucial nucleophilic handle. Following SNAr at C6, the resulting 5,6-diaminopyridine system is perfectly primed for dehydrative cyclization with orthoesters to form the fused imidazo[4,5-b]pyridine bicyclic core ()[3].

Synthetic Workflow Overview

Divergent synthetic workflows of 5-Amino-6-chloropyridine-2-carbaldehyde in oncology.

Protocol A: Synthesis of Multi-Target Thiosemicarbazones

Pyridine-2-carboxaldehyde thiosemicarbazones (TSCs) are potent inhibitors of ribonucleotide reductase (RNR) and topoisomerase II. They act as tridentate (N-N-S) metal chelators, forming cytotoxic complexes with intracellular metals like Cu(II) and Fe(II), or engineered Sn(II) complexes ()[4][5].

Reagents:

-

5-Amino-6-chloropyridine-2-carbaldehyde (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Glacial acetic acid (0.1 eq, catalyst)

-

Absolute Ethanol (solvent)

Step-by-Step Methodology:

-

Suspend 5-amino-6-chloropyridine-2-carbaldehyde (10 mmol) and thiosemicarbazide (11 mmol) in 50 mL of absolute ethanol.

-

Add 3-5 drops of glacial acetic acid. Causality: Acid catalysis protonates the C2-carbonyl oxygen, increasing its electrophilicity. This is critical because thiosemicarbazide is a weak nucleophile due to the delocalization of its hydrazine lone pair into the adjacent thiocarbonyl (C=S) group.

-

Reflux the mixture at 80 °C for 3 hours.

-

Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Causality: Ethanol acts as an anti-solvent at low temperatures for the highly crystalline TSC product, driving the equilibrium forward via Le Chatelier's principle.

-

Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether, then dry under vacuum.

Self-Validation: Monitor via TLC (eluent: 5% MeOH in DCM). The disappearance of the UV-active aldehyde spot (higher Rf ) and the appearance of a new, highly UV-active spot (lower Rf ) indicates conversion. The formation of a distinct yellow/orange precipitate upon cooling self-validates product formation.

Protocol B: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors

The imidazo[4,5-b]pyridine core is a well-established ATP-competitive hinge-binding pharmacophore, heavily utilized in the development of Aurora Kinase and CDK9 inhibitors ()[6][7].

Step 1: SNAr Amination

Methodology: Dissolve the scaffold (1.0 eq) and a primary amine (e.g., cyclopentylamine, 1.2 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100 °C for 12 hours. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing amine protonation. NMP is chosen as a polar aprotic solvent because it highly stabilizes the polar Meisenheimer transition state during the SNAr process. Validation: LC-MS will show the mass shift corresponding to the displacement of the chlorine isotope pattern (M and M+2) to a single M+H peak of the aminated product.

Step 2: Dehydrative Cyclization

Methodology: To the crude 5,6-diamino intermediate, add triethyl orthoformate (excess, acts as reagent and solvent) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat at 120 °C for 4 hours. Causality: Orthoesters are excellent dehydrating cyclization agents. p-TsOH catalyzes the formation of the highly electrophilic dialkoxycarbenium ion, which is rapidly attacked by the C5 and C6 amines to close the imidazole ring. Validation: Confirmed by the disappearance of the primary amine N-H stretches in FTIR (~3300-3400 cm⁻¹) and the emergence of the imidazole C=N stretch.

Step 3: Reductive Amination

Methodology: Dissolve the resulting imidazo[4,5-b]pyridine-5-carbaldehyde (1.0 eq) and a secondary amine (e.g., N-methylpiperazine, 1.2 eq) in 1,2-dichloroethane (DCE). Stir for 30 mins, then add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature for 12 hours. Causality: NaBH(OAc)₃ is selected over NaBH₄ due to its attenuated reducing power (caused by the electron-withdrawing acetoxy groups). This ensures that NaBH(OAc)₃ selectively reduces the transiently formed electrophilic iminium ion without prematurely reducing the unreacted C5-carbaldehyde to an alcohol, maximizing the yield of the target piperazinyl derivative.

Pharmacological Profiling & Data Presentation

The divergent pathways yield compounds with distinct pharmacological profiles, summarized in the table below based on historical SAR data for these classes ()[8]:

| Compound Class | Primary Target(s) | Key Structural Pharmacophore | Typical IC₅₀ Range | Mechanism of Action |

| Thiosemicarbazones | Ribonucleotide Reductase, Topo II | N-N-S Tridentate Metal Chelator | 10 – 500 nM | Metal chelation (Fe, Cu, Sn) inducing ROS generation and DNA damage. |

| Imidazo[4,5-b]pyridines | Aurora Kinase A/B, CDK9 | Bicyclic Heterocycle (Hinge Binder) | 15 – 100 nM | ATP-competitive inhibition at the kinase hinge region, blocking cell cycle progression. |

References

-

Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: Journal of Medicinal Chemistry (1992) URL: [Link]

-

Title: Development of a multi-target anticancer Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex Source: Dalton Transactions (2021) URL: [Link]

-

Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (2010) URL: [Link]

-

Title: Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity Source: Bioorganic Chemistry (2018) URL: [Link]

-

Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry (2024) URL: [Link]

-

Title: QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives Source: Molecules (2024) URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 4. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Amide bond formation protocol with 5-Amino-6-chloropyridine-2-carbaldehyde.

Advanced Amide Bond Formation Protocol for 5-Amino-6-chloropyridine-2-carbaldehyde: Overcoming Steric Hindrance, Electronic Deactivation, and Chemoselectivity Challenges

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the coupling of highly deactivated and sterically hindered amines. 5-Amino-6-chloropyridine-2-carbaldehyde (CAS: 1211591-39-7)[1] presents a "trifecta" of synthetic challenges for amide bond formation:

-

Electronic Deactivation: The basicity and nucleophilicity of the 5-amino group are drastically reduced by the electron-withdrawing nature of the pyridine ring and the strong inductive effect of the adjacent 6-chloro substituent.

-

Steric Hindrance: The ortho-chloro group physically blocks the trajectory of incoming electrophiles, increasing the activation energy required for the C-N bond formation[2].

-

Chemoselectivity (The Aldehyde Dilemma): The 2-carbaldehyde moiety is highly electrophilic and sensitive. Traditional coupling conditions utilizing strong bases (e.g., excess DIPEA or DBU) or elevated temperatures can trigger deleterious side reactions, including self-condensation, imine formation, or Cannizzaro-type disproportionation.

To achieve high-yielding amide bond formation without compromising the sensitive aldehyde, standard reagents like EDC/HOBt or DCC are generally ineffective[2],. Instead, this guide outlines two robust, field-proven methodologies: a mild T3P-mediated protocol and a neutral Ghosez’s Reagent protocol .

Mechanistic Rationale & Reagent Selection

As a rule of thumb, when coupling an electron-deficient heteroarylamine, the electrophilicity of the activated carboxylic acid must be maximized while keeping the bulk reaction conditions mild enough to prevent substrate degradation.

Strategy 1: Propylphosphonic Anhydride (T3P)

T3P is an exceptionally mild, low-toxicity coupling agent that acts as both an acid activator and a water scavenger[3]. While T3P can be used to convert aldehydes to nitriles at high temperatures (100 °C) in the presence of hydroxylamine, it exhibits remarkable functional group tolerance at room temperature, leaving aldehydes completely intact[4]. By utilizing Pyridine as a weak base (pKa ~5.2) rather than DIPEA (pKa ~10.5), the carboxylate is deprotonated just enough to attack the T3P ring, forming a highly reactive active ester without triggering base-catalyzed aldehyde degradation.

Strategy 2: Ghosez's Reagent (Neutral Acyl Chloride Generation)

For exceptionally hindered carboxylic acids where T3P yields incomplete conversion, brute-force electrophilicity is required. 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids into acyl chlorides in situ under strictly neutral conditions[5]. This bypasses the need for basic pre-activation. By pairing this with 2,6-lutidine—a sterically hindered base that scavenges the HCl byproduct without acting as a nucleophile—the sensitive carbaldehyde is preserved.

Caption: Decision matrix for selecting the optimal coupling protocol based on carboxylic acid hindrance.

Comparative Reagent Data

The following table summarizes the quantitative and qualitative performance metrics of various coupling reagents when applied to deactivated aminopyridines with sensitive functional groups.

| Coupling Reagent | Reactivity with Weak Amines | Aldehyde Tolerance | Byproduct Removal | Recommended Base |

| T3P | Moderate-High | Excellent | Aqueous wash | Pyridine |

| Ghosez's Reagent | Very High | Excellent (Neutral) | Evaporation/Wash | 2,6-Lutidine |

| HATU / HOAt | High | Moderate (Basic risk) | Chromatography | DIPEA |

| EDC / HOBt | Low | Good | Aqueous wash | NMM |

Experimental Protocols

Protocol A: T3P-Mediated Amidation (The Mild Approach)

This protocol is a self-validating system: the water-soluble nature of T3P byproducts ensures that if conversion is high, simple liquid-liquid extraction will yield >95% pure product without column chromatography[4],[3].

Reagents:

-

Carboxylic Acid (1.2 equiv)

-

5-Amino-6-chloropyridine-2-carbaldehyde (1.0 equiv)

-

T3P (50 wt% solution in EtOAc or DMF, 1.5–2.0 equiv)

-

Pyridine (3.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and 5-Amino-6-chloropyridine-2-carbaldehyde in anhydrous EtOAc.

-

Base Addition: Add Pyridine (3.0 equiv) to the stirring solution. Causality Note: Pyridine is specifically chosen over triethylamine to prevent aldol-condensation side reactions of the carbaldehyde.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 10 minutes.

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

-

Validation & Monitoring: Monitor via LC-MS. The target amine has an expected m/z of ~157 [M+H]+. If the starting material persists after 16 hours, heat gently to 45 °C. If a mass corresponding to an imine byproduct appears, the reaction temperature is too high.

-

Workup: Quench the reaction with water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1N HCl (1x, to remove pyridine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Caption: Mechanistic workflow of T3P-mediated carboxylic acid activation and amide bond formation.

Protocol B: Ghosez's Reagent-Mediated Amidation (The Neutral Approach)

Use this protocol if the carboxylic acid is heavily sterically hindered (e.g., quaternary α-carbon)[5],[2].

Reagents:

-

Carboxylic Acid (1.2 equiv)

-

5-Amino-6-chloropyridine-2-carbaldehyde (1.0 equiv)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

-

2,6-Lutidine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Acyl Chloride Generation: In Flask A, dissolve the carboxylic acid in anhydrous DCM under N₂. Cool to 0 °C. Add Ghosez’s reagent dropwise. Stir at room temperature for 1–2 hours. The formation of the acyl chloride is usually indicated by the cessation of gas evolution and a clear solution.

-

Amine Preparation: In Flask B, dissolve 5-Amino-6-chloropyridine-2-carbaldehyde and 2,6-lutidine in anhydrous DCM. Cool to 0 °C. Causality Note: 2,6-lutidine is strictly required here; its methyl groups block it from reacting with the acyl chloride, but it effectively sponges the HCl generated during coupling.

-

Coupling: Transfer the contents of Flask A (acyl chloride) dropwise into Flask B over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with DCM. Wash with cold 5% citric acid (to remove 2,6-lutidine), followed by saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

References

-

Chemical Substance Information: 5-amino-6-chloropyridine-2-carbaldehyde. NextSDS. Available at: [Link]

-

Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aldehydes. Organic Chemistry Portal. Available at:[Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

-

Ghosez's Reagent. Eburon Organics. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 5. Ghosez’s Reagent | Eburon [eburon-organics.com]

Technical Support Center: Purification of 5-Amino-6-chloropyridine-2-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 5-Amino-6-chloropyridine-2-carbaldehyde .

This molecule is a highly functionalized heterocyclic building block. Its bifunctional nature—housing both an electron-donating primary amine and an electrophilic aldehyde on a rigid pyridine scaffold—makes it notoriously prone to side reactions during workup and purification. This guide synthesizes structural theory with field-proven methodologies to ensure high-yield, high-purity recovery.

Compound Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the baseline parameters of the target molecule. The presence of the basic pyridine nitrogen and the primary amine makes this compound highly polar and sensitive to acidic environments, while the aldehyde group introduces oxidative vulnerabilities[1].

Table 1: Physicochemical Properties & Chromatographic Data

| Parameter | Value | Mechanistic Implication |

| Chemical Name | 5-Amino-6-chloropyridine-2-carbaldehyde | Target molecule for synthesis/purification. |

| CAS Number | 1211591-39-7 | Unique identifier for regulatory/safety tracking[1]. |

| Molecular Formula | C6H5ClN2O | Contains competing nucleophilic and electrophilic sites. |

| Molecular Weight | 156.57 g/mol | Low molecular weight; highly crystalline if pure[2]. |

| Key Functional Groups | -NH2 (C5), -Cl (C6), -CHO (C2) | Drives hydrogen bonding; causes severe silica tailing. |

| Optimal Storage | -20°C, under Argon/N2 | Prevents auto-oxidation and thermal self-condensation. |

Chemical Vulnerabilities & Degradation Pathways

The primary reason researchers lose yield during the purification of this compound is due to its inherent reactivity. The molecule acts as a bifunctional monomer. While the meta/para-like relationship (positions 2 and 5) prevents intramolecular cyclization, thermal stress drives intermolecular Schiff base formation (imine condensation)[3]. Furthermore, the C2-carbaldehyde is highly susceptible to auto-oxidation.

Chemical degradation pathways of 5-amino-6-chloropyridine-2-carbaldehyde.

Troubleshooting FAQs

Q1: During rotary evaporation, my product turns into an intractable, insoluble orange/brown mass. What is happening? Causality: You are observing thermally driven intermolecular self-condensation. The primary amine of one molecule is attacking the aldehyde of another, forming a polymeric Schiff base network[3]. Solution: Never evaporate this compound to absolute dryness under high heat. Keep your water bath strictly below 35°C. If you must concentrate it, leave it slightly wet or co-evaporate with a non-polar solvent like toluene to azeotropically remove water at lower temperatures.

Q2: I am trying to run a standard silica gel column, but the compound streaks from the solvent front all the way to the baseline. How do I fix this? Causality: The basic pyridine nitrogen and the C5-primary amine act as strong hydrogen-bond acceptors/donors, interacting fiercely with the acidic silanol (Si-OH) groups on the silica stationary phase. Solution: You must mask the acidic silanols. Pre-treat your silica gel by packing the column with a solvent system containing 1–2% Triethylamine ( Et3N ). The Et3N competitively binds the active sites, allowing your target molecule to elute as a tight band[4].

Q3: My TLC shows a new, highly polar spot stuck at the baseline that increases in intensity the longer I leave the compound on the bench. What is it? Causality: This is the oxidation product: 5-amino-6-chloropicolinic acid. Aldehydes at the 2-position of a pyridine ring are exceptionally prone to auto-oxidation in the presence of atmospheric oxygen and ambient light. Solution: Perform a mild basic aqueous wash (e.g., saturated NaHCO3 ) prior to purification to partition the carboxylic acid impurity into the aqueous layer. Always store the purified aldehyde under an inert argon atmosphere.

Purification Decision Matrix

Selecting the correct purification method depends entirely on the impurity profile of your crude mixture. Use the following logic tree to determine your workflow.

Decision matrix for selecting the optimal purification workflow.

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography

Use this protocol if your crude mixture contains significant polar impurities or if the initial purity is <80%[4].

Step 1: Stationary Phase Deactivation Slurry your silica gel in a mixture of Hexane containing 2% Triethylamine ( Et3N ). Pack the column and flush with at least 2 column volumes (CV) of the deactivation solvent. Causality: This neutralizes the acidic silanols, preventing the amino-pyridine from irreversibly binding to the column.

Step 2: Sample Loading Dissolve the crude 5-Amino-6-chloropyridine-2-carbaldehyde in the absolute minimum volume of Dichloromethane (DCM). Carefully load it onto the silica bed.

Step 3: Gradient Elution Begin elution with 100% Hexane (containing 1% Et3N ), gradually increasing polarity to Hexane:Ethyl Acetate (3:1, with 1% Et3N ).

Step 4: Self-Validation Checkpoint Spot the fractions on a TLC plate.

-

System Validated: The product spot is perfectly round and symmetrical.

-

System Failure: The spot exhibits a "comet tail." This indicates your Et3N flush was insufficient; you must increase the base concentration in your eluent.

Protocol B: Kinetically Controlled Low-Temperature Recrystallization

Use this protocol if your crude purity is >80% and impurities are primarily non-polar starting materials.

Step 1: Gentle Dissolution Suspend the crude solid in minimal Toluene. Warm gently in a water bath not exceeding 45°C until the solid just dissolves. Causality: Keeping the temperature low prevents the thermal activation energy required for Schiff base polymerization.

Step 2: Anti-Solvent Addition Remove from heat. Slowly add Hexane (the anti-solvent) dropwise while swirling, until the solution becomes slightly turbid (cloudy). Add one single drop of Toluene to clear the turbidity.

Step 3: Controlled Maturation Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator overnight.

Step 4: Self-Validation Checkpoint Filter the crystals cold.

-

System Validated: The mother liquor is dark/colored (retaining the impurities), while the isolated crystals are bright yellow/off-white. A melting point test should yield a sharp range (≤ 2°C variance).

-

System Failure: If an amorphous oil crashes out instead of crystals, the cooling rate was too fast or the initial dissolution temperature was too high. Re-dissolve and cool more slowly.

Sources

Overcoming low reactivity in 5-Amino-6-chloropyridine-2-carbaldehyde couplings

Welcome to the technical support center for 5-Amino-6-chloropyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but often stubborn building block in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate your synthetic challenges.

Understanding the Core Challenge: A Molecule of Competing Influences

5-Amino-6-chloropyridine-2-carbaldehyde presents a unique synthetic puzzle. Its low reactivity in standard cross-coupling protocols stems from the electronic nature of the pyridine ring, which is influenced by three distinct functional groups:

-

The 6-Chloro Group: The target for oxidative addition in palladium-catalyzed couplings. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring highly active catalysts to break the C-Cl bond.[1]

-

The 5-Amino Group: An electron-donating group (EDG) that increases electron density on the pyridine ring. This effect can make the C-Cl bond even less susceptible to oxidative addition by an electron-rich palladium(0) catalyst. Furthermore, the amino group can act as a potential ligand, coordinating to the palladium center and inhibiting catalysis.[2][3]

-

The 2-Carbaldehyde Group: An electron-withdrawing group (EWG) that also modulates the ring's electronics. Critically, it is sensitive to certain reaction conditions, particularly strong bases, and can participate in unwanted side reactions.

The interplay of these groups necessitates a carefully optimized approach to achieve successful couplings.

Caption: Interacting electronic effects on the substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction failing with this substrate?

The most common reason for failure is an insufficiently active catalyst system. The C(sp²)-Cl bond on the electron-rich pyridine ring is difficult to activate. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2][4] You need a system designed for challenging aryl chlorides, typically involving a palladium(0) source and a bulky, electron-rich phosphine ligand.

Q2: Do I need to protect the amino or aldehyde groups before starting the coupling reaction?

-

Amino Group: Generally, protection is not required. Modern Buchwald-type ligands and other sterically hindered ligands create a bulky environment around the palladium center that often prevents the amino group from displacing the ligand and poisoning the catalyst.[5]

-

Aldehyde Group: Protection is highly recommended if you plan to use strong bases (e.g., NaOt-Bu, LiHMDS) or if you observe side reactions like aldol condensation. A common strategy is to protect it as a cyclic acetal (e.g., using ethylene glycol). However, by carefully selecting a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), you can often proceed without protection, which is more atom-economical.[6]

Q3: Which class of ligands is most effective for this type of substrate?

For both Suzuki-Miyaura and Buchwald-Hartwig aminations, bulky, electron-rich monophosphine ligands are the gold standard for activating aryl chlorides.[1][7] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.

-

Recommended Ligands:

Q4: What is the best all-purpose base for couplings with this molecule?

For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust choices that balance reactivity with functional group tolerance for the aldehyde.[3][8] For Buchwald-Hartwig aminations, which typically require stronger bases, sodium tert-butoxide (NaOt-Bu) is common, but you must be cautious about the aldehyde group. If side reactions occur, consider switching to a weaker base like Cs₂CO₃ or protecting the aldehyde.[2][8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide will help you diagnose and solve common issues when performing Suzuki-Miyaura reactions to form a C-C bond at the 6-position.

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Problem: No product is formed, only starting material is recovered.

-

Possible Cause: Inactive catalyst system. The energy barrier for the oxidative addition of the C-Cl bond has not been overcome.

-

Solution: Switch to a more powerful catalyst system. As shown in the table below, catalyst systems developed for aryl chlorides are essential. Do not use catalysts intended for aryl bromides or iodides, such as Pd(PPh₃)₄ alone.[4]

Problem: The reaction is slow and gives a low yield.

-

Possible Cause 1: Insufficient thermal energy or poor solubility.

-

Solution 1: Increase the reaction temperature to 100-120 °C. Ensure your solvent (e.g., 1,4-dioxane/water, DME, or toluene) fully solubilizes the starting materials.[2][3] Using microwave irradiation can often dramatically shorten reaction times and improve yields.[9]

-

Possible Cause 2: Inefficient base. The base may not be strong enough to facilitate the transmetalation step effectively, or it may be degrading your boronic acid.

-

Solution 2: Use a 2-3 fold excess of a fine powder of K₃PO₄ or Cs₂CO₃. These bases have been shown to be effective in challenging Suzuki couplings.[2][10]

Problem: I see multiple unidentified byproducts.

-

Possible Cause: Decomposition of the aldehyde or the boronic acid. The aldehyde can undergo side reactions (e.g., condensation) if the conditions are too harsh. Boronic acids can undergo protodeborylation.

-

Solution:

-

Protect the Aldehyde: Convert the aldehyde to a 1,3-dioxolane acetal using ethylene glycol and a catalytic amount of acid. This protected substrate is much more robust.

-

Lower the Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

-

Use Fresh Reagents: Ensure your boronic acid is pure and that your solvent is anhydrous and thoroughly degassed to prevent side reactions.

-

| Catalyst Component | Recommended Reagent | Typical Loading (mol%) | Rationale & Reference |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 | Reliable Pd(0) precursors that are activated in situ by the phosphine ligand.[8] |

| Ligand | XPhos, SPhos, RuPhos | 2-4 | Bulky, electron-rich biarylphosphine ligands that excel at activating C-Cl bonds.[2][7][8] |

| Alternative Catalyst | PEPPSI-IPr | 2-3 | A pre-formed Pd-NHC complex known for high stability and activity with aryl chlorides.[8] |

| Base | K₃PO₄ or K₂CO₃ | 2-3 equivalents | Effective for transmetalation without promoting aldehyde side reactions.[2][3] |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | - | Common solvents for Suzuki reactions that provide good solubility and high boiling points.[2] |

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses challenges in forming a C-N bond at the 6-position via Buchwald-Hartwig amination.

Problem: My amination reaction is not working.

-

Possible Cause 1: Incorrect base selection. Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base to deprotonate the amine coupling partner.[11]

-

Solution 1: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[8] However, due to the sensitive aldehyde, it can cause byproduct formation. If this occurs, consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃).[2][12]

-

Possible Cause 2: The catalyst system is not suitable. Similar to the Suzuki reaction, a highly active catalyst is required.

-

Solution 2: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand such as XPhos or RuPhos. These systems are well-documented for the amination of chloro-heteroarenes.[2][8][9]

Problem: I am getting a dark, tarry reaction mixture and no desired product.

-

Possible Cause: Aldehyde decomposition under strongly basic conditions.

-

Solution:

-

Protect the Aldehyde: This is the most reliable solution. Convert the aldehyde to an acetal before subjecting it to the strong base required for the amination.

-

Use a Weaker Base: Attempt the reaction with Cs₂CO₃. While the reaction may be slower, it is much less likely to destroy the aldehyde.

-

Inverse Addition: Add the substrate solution slowly to a pre-stirred mixture of the base, catalyst, and ligand to minimize the instantaneous concentration of the substrate in the highly basic medium.

-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Amino-6-chloropyridine-2-carbaldehyde (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)[2]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 5-Amino-6-chloropyridine-2-carbaldehyde, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[2]

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Amino-6-chloropyridine-2-carbaldehyde (1.0 equiv, preferably acetal-protected)

-

Amine (primary or secondary, 1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

NaOt-Bu (1.5 equiv)

-

Anhydrous, degassed Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

-

Add the anhydrous, degassed toluene and stir for a few minutes.

-

Add the protected 5-Amino-6-chloropyridine-2-carbaldehyde and the coupling amine to the mixture.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[2]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography. If the aldehyde was protected, perform the deprotection step at this stage.

References

- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.

- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic

- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

- Buchwald–Hartwig amin

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.

- Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Applic

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

- The Asymmetric Buchwald–Hartwig Amin

- Suzuki Coupling. Organic Chemistry Portal.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of SNAr Reactions for Substituted Aminopyridines

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving substituted aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-N bond-forming reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

You've set up your SNAr reaction with a substituted aminopyridine, but the starting material remains largely unreacted.

Possible Causes & Recommended Actions:

-

Incorrect Leaving Group Position: The success of an SNAr reaction on a pyridine ring is highly dependent on the position of the leaving group. Reactions are most favorable when the leaving group is at the C-2 or C-4 positions.[1] This allows the pyridine nitrogen to stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. Reactions at the C-3 position are significantly less favored.

-

Solution: Verify that your substrate has the leaving group in an activated position (C-2 or C-4). If you are constrained to a C-3 substituted pyridine, a standard SNAr approach may not be suitable, and alternative methods like transition-metal-catalyzed cross-coupling might be necessary.

-

-

Poor Leaving Group: The nature of the leaving group is critical. The typical reactivity order for SNAr is F > Cl > Br > I.[1] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack.

-

Solution: If you are using a less reactive halide (Cl, Br, I), consider synthesizing the fluoro-analogue of your pyridine substrate.

-

-

Insufficiently Activated Ring: While the pyridine ring is inherently electron-deficient, electron-donating groups (EDGs) on the ring can decrease its reactivity towards nucleophiles.[1]

-

Solution: If your aminopyridine substrate contains EDGs, you may need to employ more forcing conditions, such as higher temperatures or a stronger base. Alternatively, consider activating the pyridine ring by converting it to a pyridine-N-oxide, which significantly increases its electrophilicity at the C-2 and C-4 positions.[1][2]

-

-